

An In-depth Technical Guide to 3-Propoxyphenylboronic Acid

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Compound of Interest

Compound Name: **3-Propoxyphenylboronic acid**

Cat. No.: **B124759**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Propoxyphenylboronic acid**, a versatile reagent in modern organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its potential biological significance.

Core Data Presentation

All quantitative data for **3-Propoxyphenylboronic acid** is summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	180.01 g/mol [1] [2]
Molecular Formula	C ₉ H ₁₃ BO ₃ [1]
CAS Number	149557-18-6 [1] [3]
Melting Point	99-106 °C [2]
Boiling Point	339.4 °C at 760 mmHg [2]
Appearance	White or yellowish crystalline solid [4]
IUPAC Name	(3-propoxyphenyl)boronic acid [1]

Synthesis and Experimental Protocols

The synthesis of **3-Propoxyphenylboronic acid** typically follows a standard and well-established procedure for the preparation of arylboronic acids. This involves the formation of a Grignard reagent from the corresponding aryl bromide, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Experimental Protocol: Synthesis of 3-Propoxyphenylboronic Acid

This protocol is based on the general method for the synthesis of phenylboronic acids from aryl halides.

Materials:

- 1-bromo-3-propoxybenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Iodine (crystal, as initiator)
- Anhydrous sodium sulfate
- Hexane
- Ethyl acetate

Procedure:

- Grignard Reagent Formation:

- To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
- Add a small crystal of iodine and a few milliliters of a solution of 1-bromo-3-propoxybenzene in anhydrous THF.
- Gently heat the mixture to initiate the reaction. Once the reaction starts (indicated by the disappearance of the iodine color and bubbling), add the remaining 1-bromo-3-propoxybenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

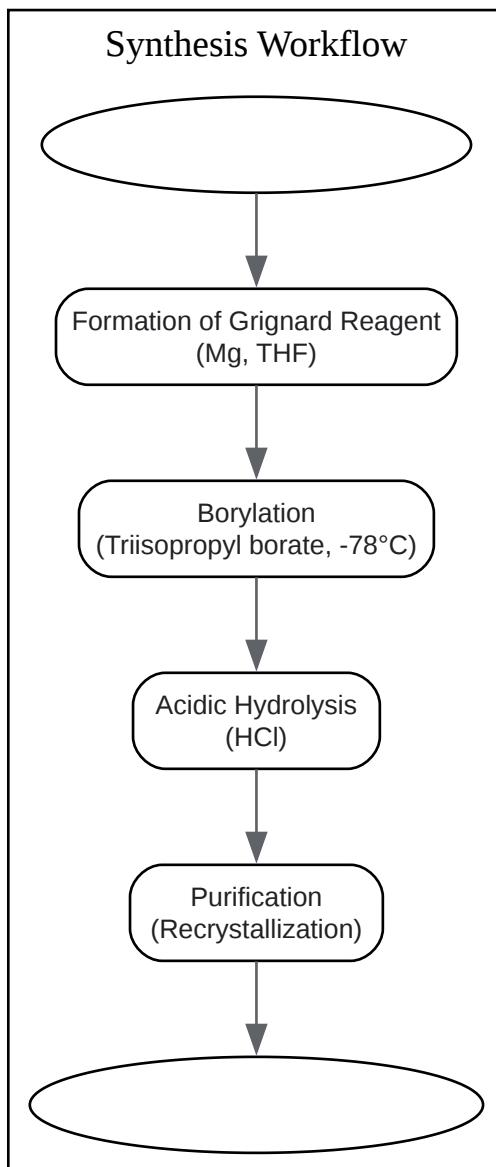
• Borylation:

- Cool the Grignard reagent to -78 °C (dry ice/acetone bath).
- To a separate flask, add triisopropyl borate and dissolve it in anhydrous THF. Cool this solution to -78 °C.
- Slowly add the Grignard reagent to the triisopropyl borate solution via a cannula, maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

• Hydrolysis and Work-up:

- Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M HCl.
- Stir the mixture vigorously for 1-2 hours.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield **3-Propoxyphenylboronic acid** as a white to off-white solid.



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Synthesis of **3-Propoxyphenylboronic Acid** Workflow

Core Application: Suzuki-Miyaura Cross-Coupling

3-Propoxyphenylboronic acid is a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl and related structures, which are prevalent in many pharmaceutical compounds and advanced materials.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the coupling of an aryl bromide with **3-Propoxyphenylboronic acid**.

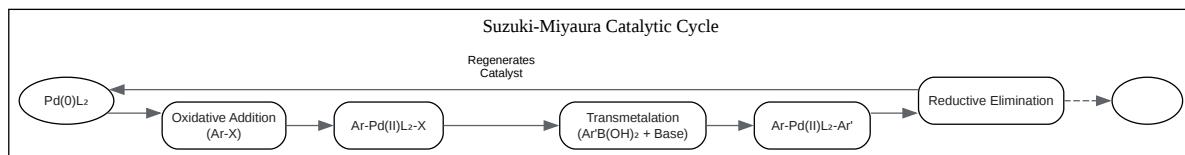
Materials:

- Aryl bromide (Ar-Br)
- **3-Propoxyphenylboronic acid**
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., Dioxane/water, Toluene, or DMF)

Procedure:

- To a reaction vessel, add the aryl bromide (1.0 equiv), **3-Propoxyphenylboronic acid** (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
- Add the palladium catalyst (0.01-0.05 equiv).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.



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Suzuki-Miyaura Cross-Coupling Catalytic Cycle

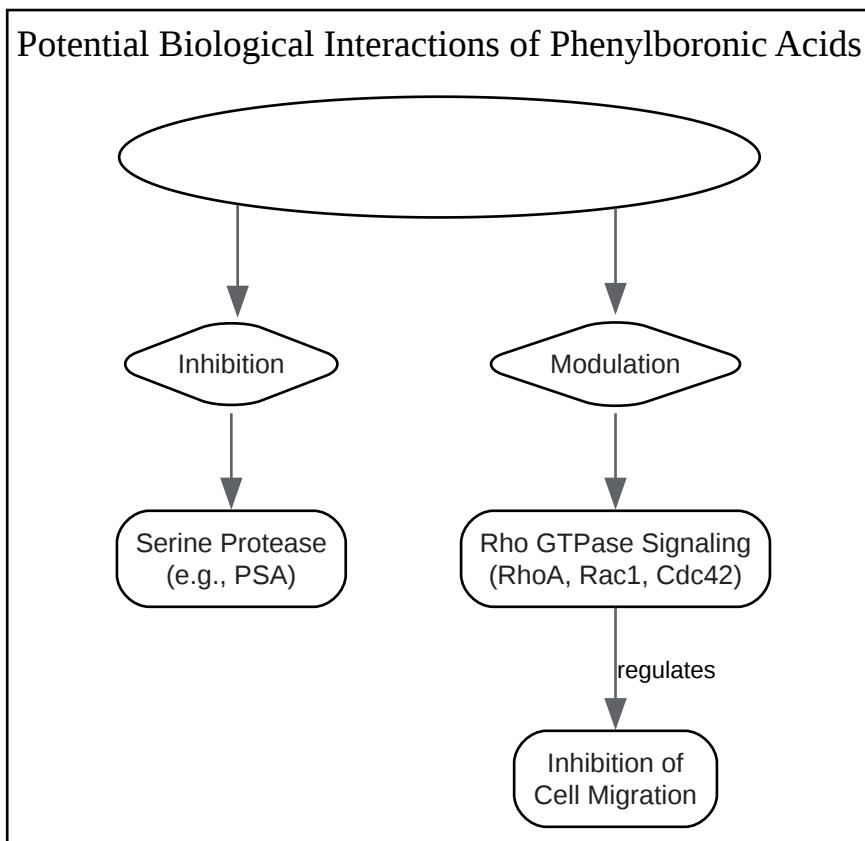
Biological and Medicinal Chemistry Context

While specific biological studies on **3-Propoxyphenylboronic acid** are not extensively documented in publicly available literature, the broader class of phenylboronic acids has garnered significant attention in drug discovery and development.[5][6]

Enzyme Inhibition: Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases.[6] The boron atom can form a stable, reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. For instance, 3-nitrophenyl boronic acid has been shown to inhibit prostate-specific antigen (PSA), an enzyme implicated in prostate cancer progression.[7] Given this precedent, **3-Propoxyphenylboronic acid** could be investigated as an inhibitor for a range of proteases.

Signaling Pathway Modulation: Phenylboronic acids have been shown to influence cellular signaling pathways. Studies on prostate cancer cell lines have indicated that phenylboronic acid can inhibit cell migration by modulating the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42). These proteins are key regulators of the actin cytoskeleton and cell motility. While these studies did not specifically use the 3-propoxy substituted version, they provide a rationale for investigating its potential effects on similar pathways.

The propoxy group in **3-Propoxyphenylboronic acid** increases its lipophilicity, which may enhance its cell permeability and bioavailability compared to unsubstituted phenylboronic acid, a factor of considerable importance in drug design.



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Logical Relationship of Phenylboronic Acids in Biological Systems

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